molecular formula C12H10FNO B12077494 2-Fluoro-4-phenoxyaniline

2-Fluoro-4-phenoxyaniline

Cat. No.: B12077494
M. Wt: 203.21 g/mol
InChI Key: YOBANBIDKIFILX-UHFFFAOYSA-N
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Description

2-Fluoro-4-phenoxyaniline (hypothetical IUPAC name) is a fluorinated aromatic amine featuring a phenoxy substituent at the para position relative to the amino group and a fluorine atom at the ortho position. Such compounds are typically intermediates in pharmaceutical and agrochemical synthesis, leveraging their halogenated and electron-rich aromatic systems for cross-coupling or functionalization reactions.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

2-fluoro-4-phenoxyaniline

InChI

InChI=1S/C12H10FNO/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8H,14H2

InChI Key

YOBANBIDKIFILX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-phenoxyaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluoroaniline with phenol. The reaction typically requires a base, such as potassium carbonate, and is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the palladium-catalyzed cross-coupling reaction between 2-fluoroaniline and phenylboronic acid

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-phenoxyaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products

    Oxidation: Nitro- or nitroso-substituted derivatives.

    Reduction: Corresponding amines or other reduced products.

    Substitution: Hydroxyl- or alkoxy-substituted derivatives.

Scientific Research Applications

2-Fluoro-4-phenoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used as a fluorescent probe for studying molecular interactions and biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-phenoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the phenoxy group can influence its overall stability and solubility.

Comparison with Similar Compounds

Structural and Molecular Features

The table below highlights key structural and molecular differences among 2-Fluoro-4-phenoxyaniline and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Reactivity Applications References
This compound C₁₂H₁₀FNO 203.22 -NH₂, -F (ortho), -OPh (para) Likely solid; reactive in coupling reactions Pharmaceutical intermediates Inferred
4-(2-Fluorophenoxy)aniline C₁₂H₁₀FNO 203.22 -NH₂, -OPh (para), -F (phenoxy) High purity (≥95%); used in organic synthesis Suzuki-Miyaura cross-coupling reactions
2-Fluoro-4-methylaniline C₇H₈FN 125.14 -NH₂, -F (ortho), -CH₃ (para) Liquid (density 1.151 g/cm³) Building block for dyes, agrochemicals
4-Fluoro-2-iodoaniline C₆H₅FIN 237.02 -NH₂, -F (para), -I (ortho) Dual halogenation enhances reactivity Medicinal chemistry (e.g., kinase inhibitors)
2-Fluoro-4-morpholinoaniline C₁₀H₁₃FN₂O 196.23 -NH₂, -F (ortho), -morpholino (para) Purity ≥95%; polar functional group Lab reagent for drug discovery
3-Fluoro-4-(p-tolyloxy)aniline C₁₃H₁₂FNO 219.25 -NH₂, -F (meta), -O(p-tolyl) (para) Solid; aryl ether linkage Intermediate in oxazolidinone antibiotics

Biological Activity

2-Fluoro-4-phenoxyaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluoro group and a phenoxy moiety attached to an aniline structure. The fluoro substituent is crucial for enhancing the compound's binding affinity to biological targets, particularly calcium channels.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, such as calcium channels. Research indicates that the fluoro group significantly influences the binding affinity and potency of the compound against voltage-gated calcium channels, particularly CaV2.2 and CaV3.2 channels. The removal of the fluoro substituent results in a notable decrease in potency, emphasizing its importance in pharmacological efficacy .

Cytotoxicity and Therapeutic Index

Cytotoxicity studies have revealed that this compound exhibits variable toxicity levels across different cell lines. For instance, certain analogues demonstrated acceptable therapeutic indices (TI) greater than 10, indicating a favorable safety profile for further development . However, other derivatives showed low TI values (<2), suggesting potential risks in clinical applications.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to identify modifications that enhance biological activity while reducing toxicity. For example, replacing the guanidinium group with a tertiary amine improved drug-like characteristics and increased transport across the blood-brain barrier (BBB). The findings suggest that modifications that enhance hydrophilicity without compromising binding affinity can lead to more effective drug candidates .

CompoundBinding Affinity (IC50 for CaV2.2)Therapeutic IndexStability (Half-life in Rat Plasma)
MONIRO-1 6a34 µM< 2~90 min
Tertiary Amine VariantComparable to MONIRO-1 6a> 10>60 hours
Sulfonamide DerivativesHigher potency than MONIRO-1> 10>60 hours

Pharmacokinetics and Stability

Pharmacokinetic studies have shown that certain derivatives of this compound possess high stability in plasma, with half-lives exceeding 60 hours compared to MONIRO-1's ~90 minutes. This increased stability is attributed to modifications that reduce susceptibility to metabolic degradation .

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